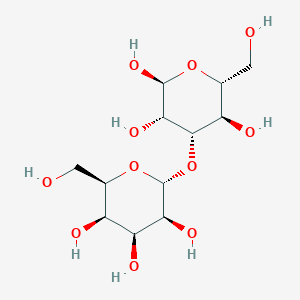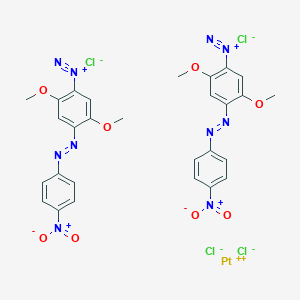
Platinum(II) tetrachlorodianion (fast black)2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(II) tetrachlorodianion (fast black)2 is a coordination compound that has been widely used in scientific research. This compound is known for its unique properties, including its high reactivity, stability, and ability to bind to DNA. In
Mécanisme D'action
The mechanism of action of Platinum(II) tetrachlorodianion (fast black)2 involves its ability to bind to DNA. When the compound binds to DNA, it forms covalent bonds with the nitrogen atoms in the DNA bases, which can cause DNA damage and ultimately lead to cell death. This mechanism is similar to that of other platinum-based anticancer drugs, such as cisplatin.
Effets Biochimiques Et Physiologiques
Platinum(II) tetrachlorodianion (fast black)2 has been shown to have a variety of biochemical and physiological effects. In addition to its ability to bind to DNA, it has been shown to inhibit the activity of several enzymes, including topoisomerase II and ribonucleotide reductase. It has also been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Platinum(II) tetrachlorodianion (fast black)2 in lab experiments is its high reactivity, which makes it a valuable tool for studying DNA-protein interactions. However, this compound is also known for its toxicity, which can make it difficult to work with in the lab. Additionally, its stability can be a limitation, as it can be difficult to control the rate of its reaction with other compounds.
Orientations Futures
There are many potential future directions for research involving Platinum(II) tetrachlorodianion (fast black)2. One area of interest is the development of new anticancer drugs based on the compound's ability to bind to DNA. Additionally, there is potential for using the compound in the development of new diagnostic tools for DNA-protein interactions. Finally, further research is needed to better understand the compound's mechanism of action and its potential applications in other areas of biochemistry and molecular biology.
In conclusion, Platinum(II) tetrachlorodianion (fast black)2 is a valuable tool for scientific research, particularly in the field of biochemistry. Its ability to bind to DNA makes it a valuable tool for studying DNA-protein interactions and developing new anticancer drugs. However, its toxicity and stability can be limitations in lab experiments. Despite these limitations, there are many potential future directions for research involving this compound, including the development of new anticancer drugs and diagnostic tools for DNA-protein interactions.
Méthodes De Synthèse
The synthesis of Platinum(II) tetrachlorodianion (fast black)2 involves the reaction of platinum(II) chloride with sodium tetrachloroplatinate(II) in an aqueous solution. The resulting compound is a deep black powder that is soluble in water and other polar solvents.
Applications De Recherche Scientifique
Platinum(II) tetrachlorodianion (fast black)2 has been extensively used in scientific research, particularly in the field of biochemistry. This compound is known for its ability to bind to DNA, which makes it a valuable tool for studying DNA-protein interactions. It has also been used in the development of new anticancer drugs.
Propriétés
Numéro CAS |
122202-18-0 |
|---|---|
Nom du produit |
Platinum(II) tetrachlorodianion (fast black)2 |
Formule moléculaire |
C28H24Cl4N10O8Pt |
Poids moléculaire |
965.4 g/mol |
Nom IUPAC |
2,5-dimethoxy-4-[(4-nitrophenyl)diazenyl]benzenediazonium;platinum(2+);tetrachloride |
InChI |
InChI=1S/2C14H12N5O4.4ClH.Pt/c2*1-22-13-8-12(14(23-2)7-11(13)16-15)18-17-9-3-5-10(6-4-9)19(20)21;;;;;/h2*3-8H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
AEVGFADEMXSXQW-UHFFFAOYSA-J |
SMILES |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
SMILES canonique |
COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.COC1=CC(=C(C=C1N=NC2=CC=C(C=C2)[N+](=O)[O-])OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+2] |
Synonymes |
platinum(II) tetrachlorodianion (Fast Black)2 Pt(Fast Black)2 PtCl4(Fast Black)2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



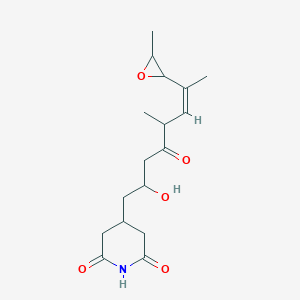
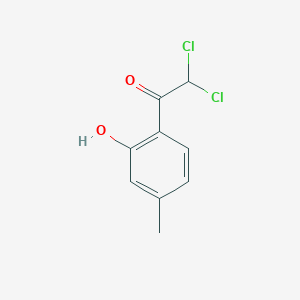
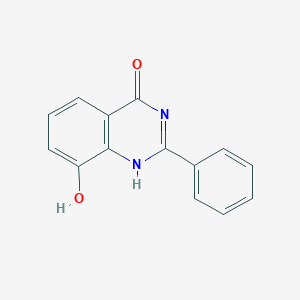
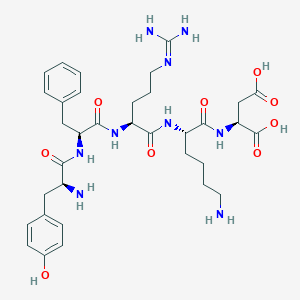
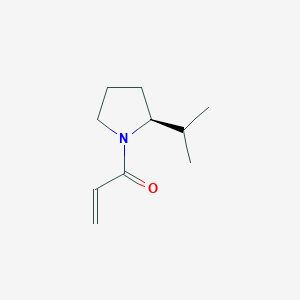
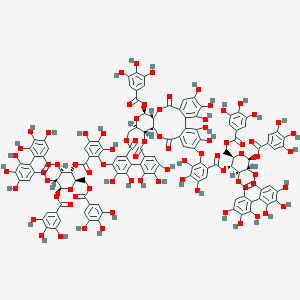

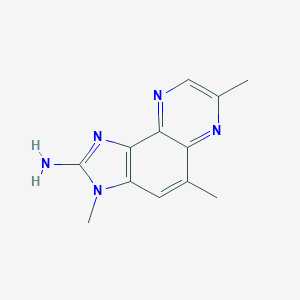
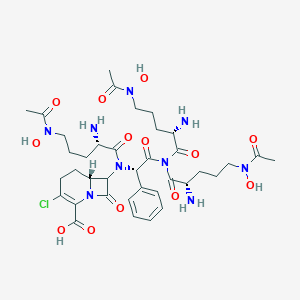
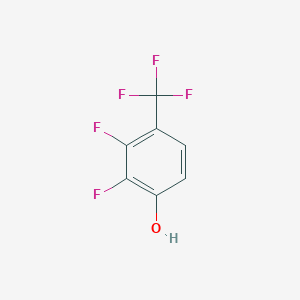

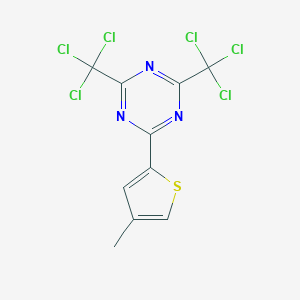
![Sodium;(5R,6S)-3-(4-carbamoylphenoxy)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B56154.png)
